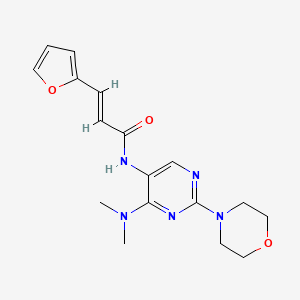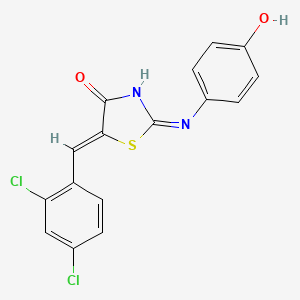
(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential pharmacological properties.
Scientific Research Applications
Antibacterial and Antifungal Properties
The compound has been explored for its potential antibacterial and antifungal effects. Studies have demonstrated that derivatives of this chemical structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinones, related in structure, showed considerable antibacterial efficacy, hinting at the role of substituted and unsubstituted 5-arylidene moieties in enhancing these properties (Patel et al., 2010). Moreover, 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones were found to possess selective inhibitory activity against leukemia cell lines, indicating potential anticancer benefits (Subtelna et al., 2020).
Structural Analysis and Molecular Behavior
The structural nuances and molecular behavior of 2-imino-5-arylidene-4-thiazolidinones have been extensively studied. Research focusing on their geometrical isomers has revealed the existence of various forms depending on the method of preparation, offering insights into their stability and reactivity (Ramsh et al., 1983).
Anticancer Activity
The exploration into the anticancer properties of thiazolidin-4-one derivatives has been a significant application. Compounds within this chemical family have shown promising activity against multiple cancer cell lines, including leukemia, with certain derivatives displaying potent antileukemic activity at submicromolar concentrations (Subtelna et al., 2020). This suggests a potential pathway for developing new anticancer therapies.
Anti-Inflammatory and Antinociceptive Activities
Novel 2-(substituted phenyl Imino)-5-benzylidene-4-thiazolidinones have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, showing significant results without the acidic group typical of NSAIDs, suggesting a novel mechanism of action for inflammation control (Chawla et al., 2019).
Computational and Crystallographic Studies
Computational and crystallographic studies have provided valuable insights into the structure-activity relationships of thiazolidin-4-one derivatives, aiding in the rational design of compounds with enhanced biological activities. Such studies have shown how molecular modifications can impact antibacterial and anticancer efficacy, guiding future synthetic efforts (Khelloul et al., 2016).
properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-10-2-1-9(13(18)8-10)7-14-15(22)20-16(23-14)19-11-3-5-12(21)6-4-11/h1-8,21H,(H,19,20,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZKMGUEWSFQM-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

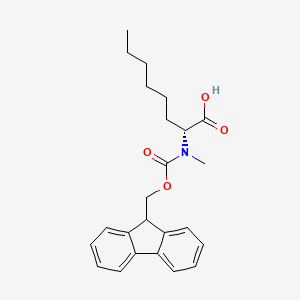
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
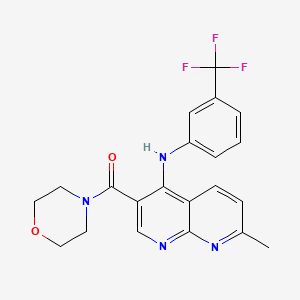
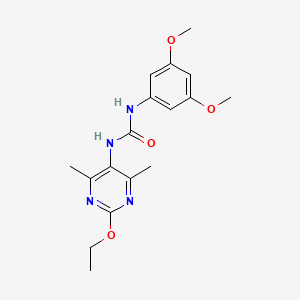
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2739469.png)
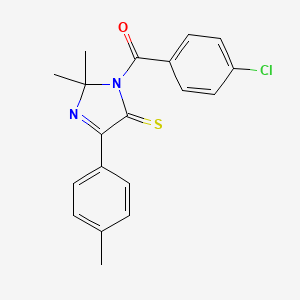
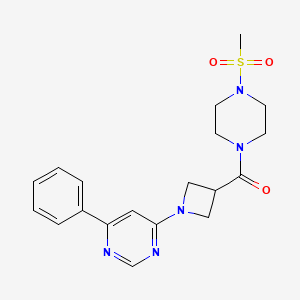
![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)
![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)
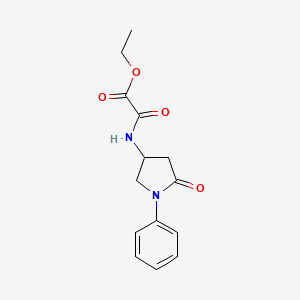
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)
